Acrylate

Beschreibung

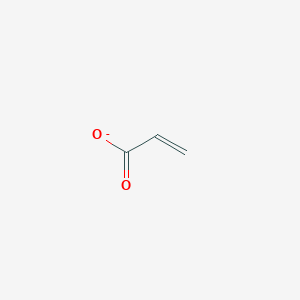

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOWILDQLNWCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3O2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145858 | |

| Record name | 2-Propenoic acid, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10344-93-1 | |

| Record name | Acrylate anion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10344-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, ion(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010344931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Property Relationships and Advanced Acrylate Materials

Network Structure and Crosslinking Density

The conversion of liquid acrylate monomers into a solid polymer occurs through the formation of a three-dimensional network structure. The nature of this network is paramount in defining the mechanical and thermal properties of the final material. Crosslinking is the process of forming covalent bonds between polymer chains, creating a more rigid structure. youtube.com The degree of cross-linking, or crosslink density, is a critical parameter that dictates the material's properties.

A low crosslink density results in materials that are flexible and tough, while a high crosslink density leads to hard, rigid, and more durable materials. youtube.com This is because the crosslinks restrict the movement of the polymer chains, making the material more resistant to deformation, heat, and solvents. youtube.com

The topology of the network junctions also plays a crucial role. For instance, a comparison between networks with "ziplike" and "pointlike" junctions, synthesized from poly(ethylene glycol) (PEG)-based polyacrylates, revealed that ziplike junctions impose strong topological constraints on the movement of network chains. This leads to an increased effective functionality of the system and non-Gaussian behavior of the network chains, which is not accounted for by classical rubber elasticity theory. acs.orgru.nl

The effective crosslink density (XLDeff) has been proposed as a more accurate metric than the traditional crosslink density (XLD) for correlating the microstructure of complex this compound networks with their thermomechanical properties. nih.gov Molecular dynamics simulations on acrylic-melamine systems have shown strong linear correlations between XLDeff and properties like the elastic modulus and glass transition temperature (Tg), relationships that were not evident with conventional XLD calculations. nih.gov

Influence of Monomer Structure and Functionality on Polymer Properties

The chemical structure of the constituent this compound monomers is a fundamental determinant of the final polymer's characteristics. Even minor modifications to the monomer, such as the addition of a methyl group, can significantly alter the performance of the resulting polymer. gellnerindustrial.com This allows for the tailoring of properties like rigidity, flexibility, hydrophobicity/hydrophilicity, and glass transition temperature. gellnerindustrial.com

The functionality of the this compound monomer, which refers to the number of polymerizable this compound groups per molecule, directly impacts the crosslink density and, consequently, the material's properties. Increasing the functionality of the monomer generally leads to a higher crosslink density in the cured polymer network, resulting in enhanced mechanical resistance. researchgate.net

For example, a study on the frontal polymerization of different this compound monomers showed that increasing the proportion of a trithis compound in a mixture with a dithis compound of equal molecular weight per this compound group resulted in increased polymerization velocity and temperature. lsu.edu This is attributed to increased crosslinking and autoacceleration. lsu.edu However, this trend does not always hold true, as fronts containing trifunctional monomers were found to be the fastest, even when compared to tetraacrylates. lsu.edu The presence of other functional groups, such as hydroxyl groups, can also influence the polymerization process through events like chain transfer. lsu.edu

The following table summarizes the effect of increasing monomer functionality on various properties of this compound polymers:

| Property | Effect of Increasing Monomer Functionality |

| Crosslink Density | Increases |

| Mechanical Resistance | Increases researchgate.net |

| Hardness & Rigidity | Increases youtube.com |

| Polymerization Rate | Generally Increases lsu.edu |

| Glass Transition Temperature (Tg) | Generally Increases researchgate.net |

Interpenetrating Polymer Networks (IPNs) and Composite Systems

An Interpenetrating Polymer Network (IPN) is a material composed of two or more distinct polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. nih.gov This unique structure allows IPNs to exhibit properties that are synergistic, often surpassing those of the individual constituent polymers. researchgate.net this compound-based IPNs are commonly prepared as simultaneous interpenetrating polymer networks (SINs), where the precursors of both networks are mixed and polymerized concurrently, or as sequential IPNs, where a pre-formed network is swollen with the monomer of the second network, which is then polymerized. researchgate.net

In dental biomaterials, IPN structures are utilized in denture bases and fiber-reinforced composites to achieve specific properties both before and after polymerization. eversticks.com These IPN-like nanostructures can provide enhanced toughness and facilitate the bonding of additional resins through a "secondary-IPN" mechanism. eversticks.com

The formation kinetics of IPNs are critical in determining the final morphology and material properties. nih.gov For instance, in a system combining copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and meththis compound (B99206) radical polymerization, varying the light intensity can shift the IPN formation from a simultaneous to a sequential mechanism, thereby controlling which network forms first without altering the resin composition. nih.gov The morphology of urethane-acrylate IPNs, studied via transmission electron microscopy (TEM) and dynamic mechanical analysis (DMA), was found to be highly dependent on the processing conditions. When the urethane was reacted to a high conversion before the photoinitiation of the this compound, the resulting IPN had very small domain sizes (<20 nm) and a single glass transition temperature (Tg), indicating a high degree of phase mixing. acs.org

Rheological Behavior of this compound Systems (Pre- and Post-Curing)

Rheology, the study of the flow of matter, is crucial for understanding and controlling the processing of this compound systems. Before curing, the viscosity of the this compound resin is a key parameter, especially in applications like 3D printing. For instance, in Digital Light Processing (DLP), highly loaded zirconia slurries with a mono- and tri-functional this compound monomer base were developed to have excellent rheological properties, with a low viscosity of 1.6 Pa·s at a shear rate of 30 s⁻¹ for a slurry containing 75 wt.% zirconia. mdpi.com

During the curing process, the rheological properties of the system change dramatically as the liquid monomer is converted into a solid, crosslinked network. This transition can be monitored by tracking the evolution of the storage modulus (G′), which represents the elastic response, and the loss modulus (G″), which represents the viscous response. researchgate.net The gel point, which is the transition from a liquid to a solid-like material, can be identified as the point where G′ and G″ intersect. mdpi.com

Isothermal rheological experiments on a polyurethane this compound system showed that the gel time significantly shortens as the curing temperature increases. mdpi.com The viscosity of the system increases during polymerization due to the increase in molecular weight and the entanglement of polymer chains. researchgate.net The rate of this viscosity increase is dependent on both temperature and the progression of the polymerization reaction. researchgate.net

The curing kinetics of this compound photopolymers can also be investigated using techniques like differential photo calorimetry (Photo-DSC). Studies have shown that as the intensity of UV light increases, the exothermic reaction during curing becomes stronger, and the reaction induction time is reduced. nih.gov For a specific this compound resin, it was found that an exposure time of 3 seconds under a light intensity of 20 mW/cm² was sufficient to achieve a high degree of cure, with no significant improvement observed with longer exposure times. nih.gov

The following table illustrates the typical evolution of rheological properties during the curing of an this compound system:

| Curing Stage | Viscosity (η*) | Storage Modulus (G′) | Loss Modulus (G″) | Dominant Behavior |

| Initial (Liquid) | Low | Low | Higher than G′ | Viscous |

| During Curing | Increasing | Increasing | Increasing, then may decrease | Viscoelastic |

| Gel Point | Rapid Increase | G′ = G″ | G′ = G″ | Transition |

| Final (Solid) | Very High | High | Lower than G′ | Elastic |

Functional this compound Polymers

This compound-based shape memory polymers (SMPs) are a class of smart materials that can be programmed into a temporary, deformed shape and then recover their original shape upon the application of an external stimulus, most commonly heat. researchgate.netacs.org This behavior is enabled by the polymer's network structure, which consists of "net points" that determine the permanent shape and switchable domains that allow for the fixing of the temporary shape. acs.org

The shape memory properties are strongly influenced by the crosslinking level. rsc.org While all materials from uncrosslinked to highly crosslinked may demonstrate full shape recovery under unconstrained conditions, the total recoverable strains are significantly higher for uncrosslinked and lightly crosslinked materials. rsc.org Conversely, under constrained conditions, the magnitude of the recovery stress generated increases with a higher crosslinking level. rsc.org

The glass transition temperature (Tg) of the polymer often serves as the switching temperature for the shape memory effect. This Tg can be tuned by varying the concentration of different monomers in the copolymer. For example, in a system based on 2-hydroxy propyl meththis compound (2-HPMA) and n-isobornyl this compound (n-IBoA), the Tg could be adjusted by changing the concentration of the n-IBoA monomer. researchgate.netbohrium.com An increase in the n-IBoA content was also found to significantly improve the shape recovery ratio of the SMPs. researchgate.netbohrium.com

The following table summarizes the effect of crosslinking on the shape memory properties of this compound polymers:

| Property | Effect of Increasing Crosslinking Level |

| Free-Strain Recovery | Total recoverable strain decreases rsc.org |

| Fixed-Strain Recovery Stress | Magnitude of recovery stress increases rsc.org |

| Rubbery Modulus | Increases rsc.org |

| Failure Strain | Decreases rsc.org |

Stimuli-responsive polymers, also known as "smart" polymers, are materials that undergo significant changes in their properties in response to small changes in their external environment. nih.gov this compound-based materials can be designed to respond to a variety of stimuli, including pH, temperature, light, and the presence of specific chemicals. nih.govscientific.netdcu.ie

For example, hydrogels based on copolymers of acrylic acid (AA) and acrylamide (Am) exhibit pH-responsive behavior, with significant shrinking and swelling capabilities depending on the pH of the surrounding solution. dcu.ie By incorporating a photo-acid generator, such as spiropyran this compound (SP-A), into the polymer backbone, this pH response can be converted into a photo-response. dcu.ie Under dark conditions, the spiropyran exists in a protonated merocyanine form, leading to hydrogel expansion. When exposed to white light, it converts back to the spiropyran form, releasing a proton and causing the hydrogel to contract. This process is reversible and can be repeated multiple times. dcu.ie

This compound-based materials can also be designed to be multi-responsive, reacting to a combination of two or more stimuli. nih.gov For instance, a nanocomposite hydrogel synthesized from xylan hemicellulose, acrylic acid, and poly(ethylene glycol)dithis compound, and functionalized with Fe₃O₄ magnetic nanoparticles, showed dual-responsivity to both pH and a magnetic field. nih.gov Such materials have potential applications in areas like drug delivery systems and tissue engineering. nih.gov

Photoreactive Materials for Microfabrication

This compound-based photopolymers are integral to microfabrication, a technology essential for creating intricate two-dimensional (2D) and three-dimensional (3D) structures. The process, known as photopolymerization, offers a rapid, cost-effective, and straightforward method for producing complex, free-standing structures from liquid precursors. This technique provides exceptional control over the fabrication process, from the macro to the sub-micrometer scale, and allows for precise temporal and spatial control over the formation of microstructures. Furthermore, photopolymerization can be conducted under ambient conditions, which enhances its applicability in various industrial sectors, including optoelectronics, microelectronics, and the fabrication of nanomachinery and microelectromechanical systems.

The versatility of this compound chemistry allows for the development of a wide range of photoreactive resins with tunable properties. For instance, bio-based this compound photopolymer resins have been successfully developed for use in stereolithography (SLA) 3D printing. By carefully formulating these resins, it is possible to achieve a bio-based content ranging from 34% to 67%. The viscosity and polymerizability of these resins can be tailored to be compatible with commercial UV-laser-based SLA printers. A key factor in determining the properties of the final 3D printed object is the concentration of double bonds within the resin; a higher concentration generally results in a stiffer and more thermally resilient product. Resins with high viscosity are capable of producing high-resolution prototypes with complex microarchitectures and excellent surface finishes.

In the realm of advanced microfabrication techniques, such as two-photon photopolymerization, specific this compound resins like SCR500 have been instrumental in the creation of 3D microstructures. This highlights the importance of material selection in achieving the desired resolution and structural integrity in microfabricated devices.

New developments in this field include the synthesis of functional acrylic resins through methods like UV-photo-induced telomerization. This process can yield photoreactive resins with specific functionalities, such as pendant carboxyl and benzophenone groups, which can enhance properties like adhesion to polar substrates. These tailored resins, which are essentially telomer syrups, consist of this compound telomeres dissolved in unreacted monomers that also function as reactive diluents.

Surface Science and Coatings

Structure-Scratch Properties Relationships in Protective Coatings

The resistance of a protective coating to scratching is a critical performance parameter, particularly for applications such as automotive clear coats and coatings for thermoplastic substrates. The relationship between the chemical structure of this compound-based coatings and their scratch resistance is a subject of intensive research. The thermomechanical properties of the coating, which are directly influenced by its composition, play a significant role in its scratch behavior.

Studies have shown that varying the proportion of a difunctional monomer with a rigid structure can alter the crosslinking density of the polymer network. While this may not significantly change the thermomechanical properties at room temperature, the scratch properties of the coating can be notably affected. The incorporation of different dithis compound monomers into the polymer matrix can also influence the ductile-brittle transition of the coating, a key factor in its response to mechanical stress.

Micro-scratch tests are a valuable tool for detailed analysis of a coating's scratch resistance. These tests can measure parameters such as the depth indented by the tip, the elastic recovery of the material, the residual depth of the scratch, and the critical load at which the first crack appears. Research has demonstrated that even subtle changes in the formulation, such as the substitution of petro-based monomers with bio-based alternatives, can lead to measurable differences in scratch behavior. For instance, such a substitution can alter the scratch behavior of thicker coatings (e.g., 150 µm) and increase the critical load for thinner coatings (e.g., 15 µm).

The table below presents hypothetical data illustrating the effect of monomer composition on the scratch resistance of an this compound coating.

| Formulation | Dithis compound Monomer Content (%) | Crosslink Density (arbitrary units) | Critical Load for Cracking (N) | Residual Scratch Depth (µm) |

| A | 10 | 50 | 15 | 2.5 |

| B | 20 | 65 | 22 | 1.8 |

| C | 30 | 80 | 28 | 1.2 |

It has also been observed that the addition of nanoparticles, such as alumina or silica, at low concentrations (e.g., 5 wt%) may not significantly alter the thermomechanical properties or the scratch resistance of the coatings, even if a more concentrated filler layer is observed near the surface.

Dual-Curing Systems for Tailored Surface Topologies

Dual-curing systems offer a sophisticated approach to creating coatings with tailored surface topologies and other advanced properties. mdpi.com A dual-curing process involves a combination of two distinct curing reactions that can occur simultaneously or sequentially. mdpi.com This methodology allows for the formation of interpenetrating polymer networks (IPNs), which can exhibit superior properties compared to their individual constituent networks. mdpi.com The versatility of this compound chemistry makes it particularly well-suited for dual-curing systems. nih.gov Acrylates are cost-effective, easy to handle, and can undergo a variety of polymerization reactions. nih.gov

The sequential nature of some dual-curing processes provides a significant advantage in terms of process flexibility. nih.gov The material can exist in a stable intermediate state after the first curing stage, with a distinct set of properties, before the second curing stage is initiated to achieve the final desired characteristics. nih.gov This allows for precise control over the final material properties.

An example of a dual-curing system involves the combination of two different monomers in a thiol-Michael addition reaction, where one monomer (e.g., a vinyl sulfone) reacts at room temperature, and the other (an this compound) reacts at an elevated temperature (e.g., 90 °C). mdpi.com Another approach combines different reaction mechanisms, such as a thiol-acrylate Michael addition followed by a photoinitiated radical homopolymerization of excess this compound groups. upc.edu

The table below illustrates how different curing combinations in a dual-curing system can lead to different material properties.

| Curing System | First Cure Mechanism | Second Cure Mechanism | Intermediate State | Final Properties |

| System 1 | Thiol-Acrylate | Radical Photopolymerization | Flexible, Tacky | Hard, Scratch-Resistant |

| System 2 | UV-initiated this compound Polymerization | Thermal Epoxy Cure | Solid, Patternable | High Tg, Chemical Resistance |

| System 3 | Michael Addition | Cationic UV Cure | Soft, Conformable | Rigid, Structured Surface |

By carefully selecting the monomers and the curing mechanisms, it is possible to create materials with a wide range of properties, making dual-curing this compound systems highly valuable for applications requiring structured surface topologies, as well as in fields such as shape memory polymers, optical materials, and protective coatings. nih.govresearchgate.net

Biomedical and Bioengineering Applications of Acrylate Based Materials

Acrylate Polymers in Orthopaedics

This compound polymers, particularly polymethyl meththis compound (B99206) (PMMA), are widely used in orthopedic surgery, primarily as bone cements for the fixation of joint prostheses, such as hip and knee replacements. nih.govmdpi.com These cements are prepared in the operating room by mixing a powder component (PMMA) with a liquid monomer (methyl meththis compound - MMA), which then polymerizes in situ to form a solid, stable construct. nih.govpolymerexpert.fr

The primary function of acrylic bone cement is to act as a grout, filling the space between the implant and the bone to provide mechanical stability and distribute stress. nih.govwikipedia.org While it does not adhere chemically to either the bone or the implant, its close apposition prevents micromotion at the interface, which is crucial for the long-term success of the arthroplasty. wikipedia.org

To enhance their clinical performance, acrylic bone cements are often modified with various additives. For instance, radiopacifying agents like barium sulfate or zirconium dioxide are incorporated to make the cement visible on X-rays, allowing for postoperative monitoring of the implant. polymerexpert.fr Antibiotics, such as gentamicin, may also be added to the cement to reduce the risk of surgical site infections. polymerexpert.fr

Despite their widespread use, traditional PMMA bone cements have some drawbacks. The polymerization process is highly exothermic, which can lead to thermal necrosis of the surrounding bone tissue. nih.govwikipedia.org Additionally, the release of unreacted MMA monomer into the bloodstream can cause systemic effects such as hypotension. nih.govmdpi.com Research is ongoing to develop new this compound-based bone cements with improved properties, such as lower polymerization temperatures and enhanced biocompatibility.

| Application | This compound Polymer | Function | Key Findings/Research |

| Joint Arthroplasty | Polymethyl meththis compound (PMMA) | Fixation of prosthetic implants (hip, knee) | Acts as a grout to provide mechanical stability. nih.govwikipedia.org |

| Vertebroplasty/Kyphoplasty | Polymethyl meththis compound (PMMA) | Stabilization of vertebral compression fractures | Injected into the vertebral body to restore height and provide support. |

| Cranioplasty | Polymethyl meththis compound (PMMA) | Repair of cranial defects | Used to fill voids in the skull. |

| Antibiotic Delivery | Antibiotic-loaded PMMA | Localized drug delivery | Prophylaxis and treatment of orthopedic infections. polymerexpert.fr |

Ophthalmologic Devices and Applications

This compound polymers have revolutionized ophthalmology, particularly in the development of intraocular lenses (IOLs) for cataract surgery and contact lenses for vision correction. wikipedia.orgnih.gov The choice of this compound monomer and the manufacturing process can be tailored to produce materials with specific refractive indices, flexibility, and surface properties. crstodayeurope.com

Hydrophobic acrylic IOLs are widely used due to their high refractive index, which allows for thinner lens designs and smaller incisions during surgery. nih.govgoogle.com They also exhibit good biocompatibility and a low incidence of posterior capsule opacification (PCO), a common complication of cataract surgery. nih.gov Hydrophilic acrylic IOLs, on the other hand, are more flexible and can be injected through even smaller incisions. nih.gov However, they may be more prone to calcification in certain patient populations. nih.gov

In the realm of contact lenses, this compound-based materials have largely replaced traditional hard lenses made from PMMA. wikipedia.org Modern soft contact lenses are often made from silicone hydrogels, which incorporate this compound monomers to enhance their oxygen permeability and water content, leading to improved comfort and corneal health. wikipedia.org

The biocompatibility of acrylic materials in the eye is generally good; however, concerns about allergic reactions to residual monomers exist, though they are rare. nih.gov Research in this area focuses on developing new this compound-based materials with enhanced biocompatibility, improved optical performance, and resistance to biofouling.

| Device | This compound Material | Key Properties | Research Findings |

| Intraocular Lenses (IOLs) | Hydrophobic and hydrophilic acrylates | High refractive index, flexibility, biocompatibility | Hydrophobic acrylics associated with lower rates of PCO. nih.gov |

| Contact Lenses | Silicone hydrogels (containing this compound monomers) | High oxygen permeability, water content, comfort | Improved corneal health compared to traditional materials. wikipedia.org |

| Corneal Implants | Poly(2-hydroxyethyl meththis compound) (PHEMA) | Hydrophilicity, transparency | Used in the fabrication of artificial corneas. |

Tissue Engineering and Regenerative Medicine Scaffolds

This compound-based polymers are promising materials for the fabrication of scaffolds in tissue engineering and regenerative medicine. nih.gov These scaffolds provide a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. nih.gov

The properties of this compound scaffolds can be precisely controlled by adjusting the monomer composition, crosslinking density, and fabrication method. researchgate.net For example, the incorporation of hydrophilic monomers like hydroxyethyl this compound (HEA) can improve the wettability of the scaffold, which is crucial for cell adhesion. researchgate.netnih.gov The mechanical properties of the scaffold can also be tuned to match those of the target tissue, which is important for proper tissue development. researchgate.net

This compound-based scaffolds have been investigated for a variety of tissue engineering applications, including bone, cartilage, and skin regeneration. researchgate.netrcsi.com In bone tissue engineering, porous this compound scaffolds can be loaded with growth factors or seeded with osteogenic cells to promote bone formation. nih.gov For cartilage repair, this compound hydrogels can provide a suitable environment for chondrocyte growth and extracellular matrix production. researchgate.net

A key challenge in the design of tissue engineering scaffolds is ensuring their biocompatibility and biodegradability. nih.gov While many this compound polymers are biocompatible, some residual monomers can be cytotoxic. nih.gov Therefore, it is essential to thoroughly purify the scaffolds before use. The degradation rate of the scaffold must also be carefully controlled to match the rate of new tissue formation.

| Tissue Application | This compound-Based Scaffold | Key Features | Research Highlights |

| Bone Regeneration | Porous poly(methyl meththis compound) (PMMA) scaffolds | Osteoconductive, can be loaded with growth factors | Supports bone ingrowth and integration. nih.gov |

| Cartilage Repair | Poly(2-hydroxyethyl this compound) (PHEA) hydrogels | High water content, mimics native cartilage environment | Promotes chondrocyte proliferation and matrix synthesis. nih.gov |

| Skin Regeneration | Gelatin meththis compound (GelMA) scaffolds | Biocompatible, biodegradable, tunable mechanical properties | Supports fibroblast activity and inhibits scar formation. rcsi.com |

| Vascular Grafts | Electrospun poly(ε-caprolactone)-co-poly(ethyl this compound) scaffolds | Mimics the structure of the native extracellular matrix | Promotes endothelial cell adhesion and proliferation. |

Drug Delivery Systems

This compound polymers are extensively used in the design of drug delivery systems, offering controlled and sustained release of therapeutic agents. amazonaws.comresearchgate.net Their versatility allows for the fabrication of various drug delivery platforms, including transdermal patches, microparticles, and hydrogels. amazonaws.comresearchgate.net

In transdermal drug delivery, this compound-based pressure-sensitive adhesives are a popular choice due to their excellent adhesion to the skin and their ability to be formulated with a wide range of drugs. amazonaws.com The drug is dissolved or dispersed within the adhesive matrix, and its release is controlled by diffusion through the polymer. amazonaws.com The properties of the adhesive can be tailored by incorporating different functional monomers to modulate drug solubility and skin permeation. amazonaws.compharmtech.com

This compound copolymers are also used to create pH-sensitive coatings for oral drug delivery systems. nih.gov These polymers are designed to be insoluble at the low pH of the stomach but dissolve at the higher pH of the intestine, allowing for targeted drug release in the desired location. nih.gov This is particularly useful for protecting acid-labile drugs or for delivering drugs to the colon. nih.gov

Furthermore, this compound-based hydrogels can be used as depots for the sustained release of drugs. acs.org The drug is loaded into the hydrogel, and its release is governed by diffusion through the polymer network or by swelling and degradation of the hydrogel. acs.org The release kinetics can be controlled by adjusting the crosslinking density and the chemical composition of the hydrogel. tandfonline.com

| Delivery System | This compound Polymer | Mechanism of Action | Therapeutic Application |

| Transdermal Patches | This compound-based pressure-sensitive adhesives | Diffusion-controlled release through the skin | Delivery of nicotine, hormones, and pain medication. amazonaws.com |

| Oral Coatings | pH-sensitive this compound copolymers | pH-dependent dissolution for targeted release | Colon-specific drug delivery, protection of acid-labile drugs. nih.gov |

| Microparticles | Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG) acrylates | Biodegradable matrix for sustained release | Delivery of proteins, peptides, and vaccines. |

| Hydrogel Depots | Crosslinked this compound hydrogels | Swelling- and diffusion-controlled release | Localized and sustained delivery of chemotherapeutics and growth factors. acs.org |

Dental Applications of Acrylic Materials

Acrylic materials, particularly those based on PMMA, have been a cornerstone of dentistry for decades. nih.govdraristide.ro They are used in a wide array of applications, from the fabrication of denture bases and artificial teeth to temporary crowns and orthodontic appliances. draristide.roencyclopedia.pub

Denture bases are commonly made from heat-cured PMMA, which offers a combination of strength, durability, and aesthetics. nih.govyoutube.com The material is processed by mixing a PMMA powder with an MMA liquid monomer, which is then packed into a mold and cured under heat and pressure. researchgate.net Cold-cured acrylics, which polymerize at room temperature, are also used for denture repairs and relines. youtube.com

In addition to dentures, acrylic resins are used to create custom impression trays, which are essential for obtaining accurate models of a patient's mouth. encyclopedia.pub They are also used in the fabrication of temporary crowns and bridges, providing an interim solution while a permanent restoration is being made. youtube.com

The biocompatibility of dental acrylics is generally considered acceptable, although some patients may experience allergic reactions to residual MMA monomer. nih.gov To address this, research has focused on developing acrylic materials with lower residual monomer content and improved biocompatibility. The advent of CAD/CAM technology has also led to the use of pre-polymerized acrylic blocks, which offer superior mechanical properties and biocompatibility compared to traditionally processed materials. nih.govencyclopedia.pub

| Application | Acrylic Material | Polymerization Method | Key Properties |

| Denture Bases | Polymethyl meththis compound (PMMA) | Heat-cured, cold-cured, microwave-cured, light-cured | Strength, durability, aesthetics, ease of processing. nih.govyoutube.com |

| Artificial Teeth | Polymethyl meththis compound (PMMA) | Heat-cured | Wear resistance, aesthetics. researchgate.net |

| Temporary Crowns and Bridges | Polymethyl meththis compound (PMMA) | Cold-cured | Ease of fabrication, aesthetics. youtube.com |

| Orthodontic Appliances | Polymethyl meththis compound (PMMA) | Cold-cured | Rigidity, ability to be adjusted. youtube.com |

| Custom Impression Trays | Polymethyl meththis compound (PMMA) | Cold-cured | Accuracy, rigidity. encyclopedia.pub |

Hydrogels based on this compound Chemistry

This compound-based hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water. antonvorek.comacs.org Their high water content and soft, tissue-like consistency make them attractive for a variety of biomedical applications. nih.govacs.org

The properties of this compound hydrogels can be readily tailored by altering the chemical structure of the monomers and the crosslinking density of the network. tandfonline.com For example, the incorporation of ionic monomers, such as acrylic acid, can render the hydrogel sensitive to changes in pH and ionic strength. tandfonline.com This "smart" behavior can be exploited for applications such as drug delivery and biosensing.

This compound hydrogels are widely used in tissue engineering as scaffolds for cell encapsulation and delivery. acs.org The porous structure of the hydrogel allows for the diffusion of nutrients and waste products, while protecting the encapsulated cells from the host immune system. acs.org They are also being investigated as injectable materials for minimally invasive tissue repair.

In drug delivery, this compound hydrogels can be designed to release drugs in a controlled and sustained manner. mssm.edu The release mechanism can be based on diffusion, swelling, or degradation of the hydrogel network. mssm.edu The ability to create stimuli-responsive hydrogels that release their payload in response to specific triggers, such as a change in temperature or pH, is an active area of research.

| Property | Controlling Factor | Application |

| Swelling Ratio | Crosslinking density, monomer hydrophilicity | Drug delivery, tissue engineering |

| Mechanical Strength | Crosslinking density, polymer concentration | Load-bearing tissue engineering |

| Stimuli-Responsiveness (pH, temperature) | Incorporation of functional monomers | "Smart" drug delivery, biosensors |

| Biodegradability | Inclusion of hydrolytically or enzymatically labile crosslinks | Temporary tissue scaffolds, controlled drug release |

Biocompatibility Assessments and Material Modification for Biological Interfaces

The biocompatibility of this compound-based materials is a critical factor for their successful application in the biomedical field. nih.govindustrialspec.com Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. gellnerindustrial.com For acrylates, this involves assessing potential cytotoxicity, immunogenicity, and hemocompatibility.

Cytotoxicity is often related to the presence of unreacted monomers, initiators, or other additives that can leach out of the polymer. nih.gov Therefore, thorough purification of the material is essential to minimize adverse cellular responses. In vitro cytotoxicity assays, using cell lines such as fibroblasts or osteoblasts, are commonly employed to evaluate the biocompatibility of new this compound formulations.

Surface properties, such as hydrophilicity and charge, play a significant role in determining how a material interacts with biological systems. nih.gov For example, protein adsorption, which is the initial event that occurs when a material comes into contact with blood or other bodily fluids, is highly dependent on the surface chemistry of the material. Uncontrolled protein adsorption can lead to blood clot formation or a foreign body response.

To improve the biocompatibility of this compound materials, various surface modification techniques have been developed. These include plasma treatment, graft polymerization, and the immobilization of bioactive molecules, such as polyethylene glycol (PEG) or heparin. nih.gov These modifications can be used to create surfaces that resist protein adsorption, prevent bacterial adhesion, and promote specific cell interactions.

| Assessment | Methodology | Purpose |

| Cytotoxicity | In vitro cell culture assays (e.g., MTT, LDH) | To evaluate the potential of the material to cause cell death. |

| Hemocompatibility | In vitro blood contact studies (e.g., hemolysis, platelet adhesion, coagulation time) | To assess the material's interaction with blood components. |

| In Vivo Biocompatibility | Implantation studies in animal models | To evaluate the tissue response to the material over time. |

| Modification Strategy | Technique | Desired Outcome |

| Surface Hydrophilization | Plasma treatment, grafting of hydrophilic polymers (e.g., PEG) | Reduced protein adsorption and cell adhesion. |

| Immobilization of Bioactive Molecules | Covalent attachment of peptides, growth factors, or heparin | Promotion of specific cell adhesion, prevention of thrombosis. |

| Nanopatterning | Lithography, self-assembly | Control of cell alignment and differentiation. |

Q & A

Q. What experimental methodologies are recommended for synthesizing acrylate-based polymers with controlled molecular weights?

To achieve precise molecular weight control, researchers should employ living/controlled polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) . These methods enable tuning of chain length and polydispersity by adjusting initiator-to-monomer ratios and reaction kinetics. For reproducibility, document monomer purity (verified via GC-MS), solvent selection (e.g., THF or DMF for solubility), and reaction temperature (typically 60–90°C) .

Q. How should researchers characterize this compound copolymer composition and microstructure?

Combine Nuclear Magnetic Resonance (NMR) for monomer sequence analysis and Fourier-Transform Infrared Spectroscopy (FTIR) for functional group identification. For microstructural details (e.g., crosslinking density), use Small-Angle X-ray Scattering (SAXS) or Dynamic Mechanical Analysis (DMA) . Always calibrate instruments with certified reference materials and validate results against known standards (e.g., NIST-certified polymers) .

Advanced Research Questions

Q. How can contradictory data on this compound degradation kinetics in different solvent systems be resolved?

Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, temperature, or oxygen exposure). To address this:

- Conduct accelerated aging studies under controlled atmospheres (N₂ vs. O₂).

- Use Arrhenius modeling to extrapolate degradation rates across temperatures.

- Validate findings with multiple analytical techniques (e.g., HPLC for monomer release, TGA for mass loss). Cross-reference results with peer-reviewed datasets from repositories like the Cambridge Structural Database .

Q. What advanced computational models are suitable for predicting this compound monomer reactivity in copolymerization?

Employ Density Functional Theory (DFT) to calculate monomer electron affinity and frontier molecular orbitals, which govern reactivity ratios. Pair computational results with experimental Mayo-Lewis plots to validate copolymer composition predictions. Open-source tools like ORCA or Gaussian are recommended for simulations, with basis sets (e.g., B3LYP/6-31G*) tailored to this compound systems .

Q. How do varying alkyl chain lengths in this compound monomers affect polymer glass transition temperatures (T₉)?

Longer alkyl chains increase free volume, reducing T₉. Use Fox Equation approximations for binary systems or MDSC (Modulated DSC) for precise measurements. For systematic analysis, synthesize homopolymers with alkyl chains (C1–C18) and correlate T₉ with chain length via linear regression models . Publish raw DSC thermograms in supplementary materials for peer validation .

Q. What protocols ensure reproducibility in this compound hydrogel swelling studies?

- Standardize hydrogel crosslinking density using gravimetric swelling ratios (Q = (Wₛ - Wₐ)/Wₐ).

- Control pH and ionic strength of swelling media (e.g., PBS buffer vs. deionized water).

- Report error margins from triplicate experiments and use ANOVA to assess significance. Reference methodologies from Reviews in Analytical Chemistry for statistical rigor .

Q. How can researchers mitigate batch-to-batch variability in this compound emulsion polymerization?

Implement Design of Experiments (DoE) to optimize surfactant concentration (e.g., SDS) and initiator type (e.g., KPS vs. AIBN). Use Dynamic Light Scattering (DLS) to monitor particle size distribution in real time. Archive batch data in open-access repositories like Zenodo to facilitate meta-analyses .

Methodological Resources

- Data Repositories : Cambridge Structural Database, Zenodo, NIST Chemistry WebBook.

- Software : ORCA (DFT), Gaussian, GROMACS (MD simulations).

- Standards : IUPAC guidelines for polymer nomenclature, ASTM D5296-11 for molecular weight determination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.